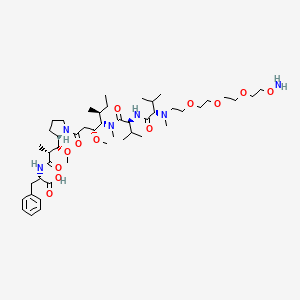

PEG4-aminooxy-MMAF

Description

Properties

IUPAC Name |

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H82N6O12/c1-12-33(6)42(52(9)46(57)40(31(2)3)50-45(56)41(32(4)5)51(8)21-22-62-23-24-63-25-26-64-27-28-65-48)38(60-10)30-39(54)53-20-16-19-37(53)43(61-11)34(7)44(55)49-36(47(58)59)29-35-17-14-13-15-18-35/h13-15,17-18,31-34,36-38,40-43H,12,16,19-30,48H2,1-11H3,(H,49,55)(H,50,56)(H,58,59)/t33-,34+,36-,37-,38+,40-,41-,42-,43+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYZGXVPCDZLCK-KVEFUIBJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCOCCOCCOCCON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCOCCOCCOCCON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H82N6O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

923.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415246-35-3 | |

| Record name | Opadotin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5J6JHG50S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PEG4-aminooxy-MMAF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PEG4-aminooxy-MMAF, a drug-linker conjugate utilized in the development of antibody-drug conjugates (ADCs). This document details the individual components of the conjugate, the overall mechanism of action of the resulting ADC, and relevant experimental protocols.

Core Components and Their Roles

The this compound conjugate consists of three key components: the cytotoxic agent Monomethyl Auristatin F (MMAF), a non-cleavable PEG4 linker, and an aminooxy functional group for conjugation.

-

Monomethyl Auristatin F (MMAF): The Cytotoxic Payload MMAF is a potent synthetic antimitotic agent derived from dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. As a tubulin inhibitor, MMAF disrupts the formation of the mitotic spindle, a crucial structure for cell division. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[1] The presence of a charged C-terminal phenylalanine group on MMAF contributes to its reduced membrane permeability compared to its analogue, MMAE.[2][3] This property makes MMAF an excellent payload for ADCs, as its cytotoxic effect is primarily exerted once it is released inside the target cancer cell, minimizing off-target toxicity.

-

PEG4 Linker: A Non-Cleavable Bridge The PEG4 (polyethylene glycol with four repeating units) linker is a non-cleavable linker.[4][5][6] This means that it is designed to be stable in the systemic circulation and is not susceptible to cleavage by extracellular proteases. The primary role of the PEG linker in an ADC is to enhance the hydrophilicity of the conjugate.[7][8][9] This can lead to improved pharmacokinetics, such as a longer half-life in circulation, and a reduction in aggregation of the ADC.[7][8][9]

-

Aminooxy Group: For Site-Specific Conjugation The aminooxy group is a functional handle that allows for the site-specific conjugation of the drug-linker to a monoclonal antibody (mAb). This is typically achieved through oxime ligation, a bioorthogonal reaction where the aminooxy group reacts with a carbonyl group (an aldehyde or ketone) that has been introduced into the antibody.[10][11] This method of conjugation allows for precise control over the drug-to-antibody ratio (DAR) and the location of the drug on the antibody, resulting in a more homogeneous ADC product.

Mechanism of Action of a this compound ADC

The overall mechanism of action of an antibody-drug conjugate utilizing this compound follows a multi-step process, beginning with systemic administration and culminating in the targeted killing of cancer cells.

Diagram: General Mechanism of Action of a this compound ADC

Caption: The multi-step mechanism of a this compound ADC.

-

Target Binding: The monoclonal antibody component of the ADC specifically binds to a target antigen that is overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cancer cell, typically through receptor-mediated endocytosis, and is enclosed within an endosome.

-

Lysosomal Trafficking: The endosome containing the ADC-antigen complex fuses with a lysosome.

-

Antibody Degradation: Inside the acidic environment of the lysosome, lysosomal proteases completely degrade the monoclonal antibody.

-

Release of the Active Metabolite: Because the PEG4 linker is non-cleavable, the degradation of the antibody releases the cytotoxic payload as an "active metabolite." This metabolite consists of the MMAF drug, the PEG4-aminooxy linker, and the amino acid residue from the antibody to which the linker was attached.

-

Tubulin Inhibition: The active metabolite, now in the cytoplasm, binds to tubulin dimers.

-

Disruption of Microtubule Dynamics: This binding prevents the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle.

-

Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and targeted cancer cell death.

Quantitative Data

| Compound/ADC | Linker Type | Cell Line(s) | IC50 (nM) | Reference |

| Free MMAF | N/A | Karpas 299 | 119 | [12] |

| H3396 | 105 | [12] | ||

| 786-O | 257 | [12] | ||

| Caki-1 | 200 | [12] | ||

| cAC10-L1-MMAF4 | Cleavable | CD30-positive cell lines | ~0.05 | [12] |

| cAC10-L4-MMAF4 | Non-cleavable | CD30-positive cell lines | ~0.05 | [12] |

Note: The potency of the ADC is significantly higher than the free drug, demonstrating the effectiveness of targeted delivery.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of a this compound ADC.

Oxime Ligation for ADC Synthesis

This protocol describes the general procedure for conjugating an aminooxy-functionalized drug-linker to an antibody containing a carbonyl group.

Diagram: Oxime Ligation Workflow

Caption: A simplified workflow for the synthesis of an ADC via oxime ligation.

Materials:

-

Antibody with an introduced carbonyl group (e.g., via periodate oxidation of glycans or incorporation of a p-acetylphenylalanine residue)

-

This compound

-

Conjugation buffer (e.g., 100 mM sodium acetate, pH 4.5)

-

Purification system (e.g., size-exclusion chromatography)

-

Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, mass spectrometer)

Procedure:

-

Antibody Preparation: Prepare the antibody solution in the conjugation buffer at a concentration of 5-10 mg/mL.

-

Drug-Linker Preparation: Dissolve this compound in an appropriate solvent (e.g., DMSO) and then dilute it into the conjugation buffer.

-

Conjugation Reaction: Add a 10- to 30-fold molar excess of the this compound solution to the antibody solution.

-

Incubation: Incubate the reaction mixture at 37°C for 24-48 hours with gentle agitation.

-

Purification: Purify the resulting ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography.

-

Characterization:

-

Determine the protein concentration and drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry.

-

Confirm the identity and purity of the ADC using mass spectrometry and SDS-PAGE.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the in vitro potency (IC50) of the ADC against target and non-target cancer cell lines.

Materials:

-

Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound ADC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the wells. Include untreated cells as a control.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the data to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Antibody Internalization Assay

This protocol provides a method to visualize and quantify the internalization of the ADC into target cells.

Materials:

-

Target cancer cell line

-

Fluorescently labeled this compound ADC (e.g., with Alexa Fluor 488)

-

Confocal microscope or flow cytometer

-

Cell culture slides or plates

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or appropriate plates for microscopy or flow cytometry.

-

ADC Incubation: Treat the cells with the fluorescently labeled ADC at a specific concentration (e.g., 1-10 µg/mL) and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control at 4°C can be included to inhibit internalization.

-

Cell Staining (Optional): Stain the cells with nuclear (e.g., DAPI) and/or lysosomal (e.g., LysoTracker) dyes.

-

Washing: Wash the cells with cold PBS to remove unbound ADC.

-

Imaging/Analysis:

-

Confocal Microscopy: Visualize the internalization and subcellular localization of the ADC.

-

Flow Cytometry: Quantify the mean fluorescence intensity of the cells to measure the extent of internalization.

-

Pharmacokinetic Study in a Murine Model

This protocol describes a general approach to evaluate the in vivo pharmacokinetic properties of the ADC.

Diagram: Pharmacokinetic Study Workflow

Caption: A workflow for conducting a pharmacokinetic study of an ADC in a preclinical model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Tumor cells for xenograft model

-

This compound ADC

-

Blood collection supplies

-

Analytical method for ADC quantification (e.g., ELISA or LC-MS/MS)

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice. Allow the tumors to grow to a specified size (e.g., 100-200 mm³).

-

ADC Administration: Administer a single dose of the ADC to the mice via intravenous injection.

-

Blood Sampling: Collect blood samples from the mice at various time points post-injection (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, etc.).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

ADC Quantification: Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.

-

Data Analysis: Plot the plasma concentration-time data and use pharmacokinetic modeling software to calculate key parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

Conclusion

This compound is a sophisticated drug-linker conjugate that combines the potent, targeted cell-killing activity of MMAF with the favorable pharmacokinetic properties imparted by a non-cleavable PEG linker. The aminooxy functionality allows for the creation of homogeneous and well-defined ADCs. The mechanism of action relies on the specific delivery of the ADC to cancer cells, followed by internalization and lysosomal degradation of the antibody to release the active MMAF-containing metabolite, which ultimately induces cell death by disrupting microtubule dynamics. A thorough understanding of this mechanism and the application of robust experimental protocols are essential for the successful development of novel and effective antibody-drug conjugates for cancer therapy.

References

- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of RGD and isoDGR–Monomethyl Auristatin Conjugates Targeting Integrin αVβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibody BCN-PEG4-VC-PAB-MMAF Conjugation Kit, 1 vial | BroadPharm [broadpharm.com]

- 6. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]

- 10. Antibody Internalization Assay | Kyinno Bio [kyinno.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to PEG4-aminooxy-MMAF: Structure, Properties, and Applications in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PEG4-aminooxy-MMAF, a key component in the development of next-generation antibody-drug conjugates (ADCs). This document details its chemical structure, physicochemical properties, and its role as a potent cytotoxic payload. Furthermore, it outlines experimental protocols for conjugation, characterization, and biological evaluation, offering a valuable resource for researchers in the field of targeted cancer therapy.

Core Concepts: Structure and Mechanism of Action

This compound is a drug-linker conjugate designed for application in ADCs.[1] It comprises three key components: the highly potent anti-mitotic agent Monomethyl Auristatin F (MMAF), a hydrophilic polyethylene glycol (PEG4) spacer, and a reactive aminooxy functional group for conjugation.

MMAF Payload: MMAF is a synthetic analog of the natural antineoplastic agent dolastatin 10.[1] Its cytotoxic activity stems from its ability to inhibit tubulin polymerization, a critical process for mitotic spindle formation during cell division.[1] By disrupting microtubule dynamics, MMAF induces cell cycle arrest at the G2/M phase and subsequently triggers apoptosis in rapidly dividing cancer cells.

PEG4 Linker: The tetraethylene glycol (PEG4) linker serves multiple crucial functions. It enhances the solubility and pharmacokinetic properties of the ADC, reducing aggregation and improving its stability in circulation. The hydrophilic nature of the PEG linker can also influence the overall hydrophobicity of the final ADC, a critical parameter for its efficacy and safety profile.

Aminooxy Conjugation Chemistry: The terminal aminooxy group provides a versatile handle for site-specific conjugation to antibodies. This is typically achieved through an oxime ligation reaction with an aldehyde or ketone group introduced into the antibody, often through enzymatic or genetic engineering methods.[2] This bioorthogonal conjugation strategy allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved consistency and therapeutic window.

Diagram of the this compound Structure:

References

The Role of PEG4 Linkers in Enhancing the Stability of Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The stability of antibody-drug conjugates (ADCs) is a critical quality attribute that directly impacts their therapeutic efficacy and safety. A key component influencing this stability is the linker molecule that connects the monoclonal antibody to the cytotoxic payload. Among the various linker technologies, polyethylene glycol (PEG) linkers, and specifically short-chain variants like PEG4, have emerged as a valuable tool to overcome many of the stability challenges associated with ADCs. This technical guide provides an in-depth exploration of the role of PEG4 linkers in ADC stability, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

The Physicochemical Impact of PEG4 Linkers on ADC Stability

The conjugation of potent, often hydrophobic, small molecule drugs to a large, hydrophilic antibody can lead to significant stability issues, most notably aggregation. PEG linkers, including PEG4, are incorporated into ADC design to mitigate these challenges through several key mechanisms.

Increased Hydrophilicity: The primary function of a PEG linker is to impart hydrophilicity to the ADC construct.[][2] The repeating ethylene oxide units of the PEG chain are highly solvated in aqueous environments, effectively creating a hydration shell around the linker and the attached payload.[3][4] This increased water solubility helps to prevent the hydrophobic interactions between ADC molecules that can lead to the formation of soluble and insoluble aggregates.[][4]

Steric Hindrance: The flexible and dynamic nature of the PEG chain provides a steric shield that physically separates the hydrophobic payloads of adjacent ADC molecules.[3] This steric hindrance further reduces the propensity for intermolecular aggregation, even at high drug-to-antibody ratios (DAR).

Improved Pharmacokinetics: By reducing aggregation and increasing hydrophilicity, PEG linkers can significantly improve the pharmacokinetic (PK) profile of an ADC.[2] Less aggregated ADCs are less likely to be rapidly cleared from circulation by the reticuloendothelial system, leading to a longer plasma half-life and increased tumor exposure.[5]

Quantitative Impact of PEG Linkers on ADC Properties

While specific quantitative data for PEG4 linkers across a wide range of ADCs is often proprietary, the general trends of PEGylation on ADC stability and performance are well-documented. The following tables summarize the typical effects observed with the incorporation of PEG linkers of varying lengths.

| Property | Impact of PEGylation | Quantitative Insights (General) |

| Aggregation | Decreased | Studies have shown that PEGylated linkers can significantly reduce the percentage of high molecular weight species (aggregates) compared to non-PEGylated counterparts, particularly at higher DARs.[5] |

| Solubility | Increased | The enhanced hydrophilicity imparted by PEG linkers allows for the use of more hydrophobic payloads and enables conjugation in aqueous-based buffers, minimizing the need for organic co-solvents that can denature the antibody.[] |

| Drug-to-Antibody Ratio (DAR) | Enables Higher DARs | PEG linkers can facilitate the successful conjugation of a higher number of drug molecules per antibody without inducing significant aggregation, a common issue with hydrophobic linkers.[2] |

| PEG Chain Length | Impact on Pharmacokinetics | Quantitative Insights (General) |

| Short (e.g., PEG4) | Moderate increase in half-life | Provides a balance between improved stability and maintaining a molecular size that allows for efficient tumor penetration. |

| Long (e.g., PEG24) | Significant increase in half-life | Longer PEG chains lead to a larger hydrodynamic radius, which can further reduce renal clearance and prolong circulation time.[5] However, very long chains may impede tumor penetration. |

Experimental Protocols for ADC Stability Assessment

A thorough evaluation of ADC stability involves a suite of analytical techniques. Below are detailed methodologies for key experiments used to characterize the stability of ADCs, including those with PEG4 linkers.

Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.

Materials:

-

Agilent 1260 Infinity Bio-inert Quaternary LC system (or equivalent)[6]

-

Mobile Phase: 150 mM Sodium Phosphate, pH 7.0 (or other suitable aqueous buffer)[8]

-

ADC sample

-

Control monoclonal antibody (mAb) sample

Procedure:

-

System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

-

Sample Preparation: Dilute the ADC and control mAb samples to a concentration of 1 mg/mL in the mobile phase.[8] For forced degradation studies, samples can be subjected to stress conditions such as low/high pH or elevated temperature prior to analysis.[6]

-

Injection: Inject 10-20 µL of the prepared sample onto the column.

-

Chromatographic Separation: Run the separation for approximately 20-30 minutes.

-

Data Acquisition: Monitor the eluent at 280 nm using a UV detector.

-

Data Analysis: Integrate the peaks corresponding to aggregates, monomers, and fragments. Calculate the percentage of each species relative to the total peak area. Compare the aggregation levels of the ADC to the control mAb.

Hydrophobic Interaction Chromatography (HIC) for Drug Load Distribution

Objective: To separate ADC species with different drug-to-antibody ratios (DAR) based on their hydrophobicity.

Materials:

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system

-

Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[9]

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[9]

-

ADC sample

Procedure:

-

System Preparation: Equilibrate the HIC column with 100% Mobile Phase A.

-

Sample Preparation: Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

-

Injection: Inject the prepared sample onto the column.

-

Chromatographic Separation: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes to elute the ADC species. Species with higher DARs will be more hydrophobic and will elute later.

-

Data Acquisition: Monitor the eluent at 280 nm.

-

Data Analysis: Correlate the retention times of the peaks with the DAR values, often confirmed by mass spectrometry. Calculate the relative abundance of each DAR species.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Mass and DAR Analysis

Objective: To determine the molecular weight of the intact ADC and its different drug-loaded species, and to calculate the average DAR.

Materials:

-

Reverse-phase or size-exclusion chromatography column suitable for protein analysis

-

UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF)[10][11]

-

Mobile Phase A: 0.1% Formic Acid in Water[10]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile[10]

-

ADC sample

Procedure:

-

Sample Preparation: Dilute the ADC sample in Mobile Phase A. For plasma stability studies, the ADC can be incubated in plasma, followed by immunocapture to isolate the ADC before LC-MS analysis.[10][12]

-

Chromatographic Separation: Inject the sample and perform a gradient elution to separate the ADC from other components.

-

Mass Spectrometry Analysis: Acquire mass spectra of the eluting ADC species in positive ion mode.

-

Data Analysis: Deconvolute the raw mass spectra to obtain the molecular weights of the different DAR species. Calculate the average DAR based on the relative abundance of each species.[13]

In Vivo Plasma Stability Assay

Objective: To assess the stability of the ADC in a physiological environment by measuring changes in DAR and the concentration of free payload over time.

Procedure:

-

Dosing: Administer a single dose of the ADC to a relevant animal model (e.g., mouse, rat).[14]

-

Blood Sampling: Collect blood samples at various time points (e.g., 0, 6, 24, 48, 96 hours) post-injection.[14]

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

ADC Analysis:

-

Free Payload Analysis:

-

Protein Precipitation: Precipitate the plasma proteins to separate the free payload.

-

LC-MS/MS Analysis: Quantify the concentration of the released payload in the supernatant using a specific and sensitive LC-MS/MS method.

-

-

Data Analysis: Plot the change in average DAR and the concentration of free payload over time to determine the in vivo stability of the ADC.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate fundamental aspects of ADC structure, stability mechanisms, and analytical workflows.

Caption: General structure of an Antibody-Drug Conjugate with a PEG4 linker.

Caption: Mechanism of PEG linkers in reducing ADC aggregation.

Caption: Experimental workflow for ADC stability assessment.

Caption: ADC internalization and payload release pathway.

Conclusion

The incorporation of PEG4 linkers represents a significant advancement in ADC design, offering a powerful strategy to enhance stability, improve pharmacokinetic properties, and ultimately widen the therapeutic window. By increasing hydrophilicity and providing steric hindrance, these linkers effectively mitigate the aggregation issues that can plague ADCs with hydrophobic payloads. A comprehensive analytical strategy, employing techniques such as SEC, HIC, and LC-MS, is essential for characterizing the stability of these complex biomolecules and ensuring the development of safe and effective ADC therapeutics. The continued exploration and optimization of linker technologies, including the use of discrete PEG moieties like PEG4, will undoubtedly play a crucial role in the future success of antibody-drug conjugates in oncology and beyond.

References

- 2. labinsights.nl [labinsights.nl]

- 3. purepeg.com [purepeg.com]

- 4. purepeg.com [purepeg.com]

- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. agilent.com [agilent.com]

- 8. lcms.cz [lcms.cz]

- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 11. lcms.cz [lcms.cz]

- 12. ADC Plasma Stability Assay [iqbiosciences.com]

- 13. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Auristatin Derivatives in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auristatin derivatives are highly potent synthetic analogs of dolastatin 10, a natural antimitotic agent isolated from the sea hare Dolabella auricularia.[1] These compounds have emerged as a cornerstone in the development of antibody-drug conjugates (ADCs), a revolutionary class of targeted cancer therapeutics.[2] Due to their extreme cytotoxicity, auristatins cannot be administered as standalone drugs.[3][] However, when conjugated to a monoclonal antibody that specifically targets a tumor-associated antigen, they can be delivered directly to cancer cells, minimizing systemic toxicity and maximizing therapeutic efficacy.[] This guide provides a comprehensive overview of auristatin derivatives, their mechanism of action, key experimental protocols, and their application in cancer research.

Mechanism of Action

The primary mechanism of action for auristatin derivatives is the inhibition of tubulin polymerization.[3][5] By binding to tubulin, they disrupt the formation of microtubules, which are essential components of the mitotic spindle.[6] This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1][7]

Two of the most extensively studied and utilized auristatin derivatives are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[2][8] MMAE is a cell-permeable derivative that, upon release from an ADC, can diffuse into neighboring antigen-negative tumor cells, leading to a "bystander effect."[9] In contrast, MMAF is less permeable due to a charged C-terminal phenylalanine, which restricts its activity primarily to the targeted cancer cell.[2][10]

The apoptotic signaling cascade initiated by auristatins involves the activation of key executioner caspases, such as caspase-3 and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP).[8][11][12] Furthermore, auristatin-induced apoptosis is regulated by members of the Bcl-2 family of proteins, with an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[9][13] In some cellular contexts, auristatins can also induce apoptosis through p53-dependent or independent pathways, often involving the upregulation of p21WAF1.[13]

Recent studies have also elucidated a role for the endoplasmic reticulum (ER) stress response in auristatin-mediated cell death. The disruption of the microtubule network can lead to ER stress, activating pathways such as the inositol-requiring transmembrane kinase/endonuclease 1 (IRE1) and c-Jun N-terminal kinase (JNK) pathways.[3] This can contribute to apoptosis and may also induce immunogenic cell death (ICD), a form of cell death that can stimulate an anti-tumor immune response.[3]

Signaling Pathway of Auristatin-Induced Apoptosis

Caption: Signaling pathway of auristatin-induced apoptosis.

Quantitative Data on Cytotoxicity

The potency of auristatin derivatives varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness. The following table summarizes the IC50 values for MMAE and MMAF in several human cancer cell lines.

| Cell Line | Cancer Type | Derivative | IC50 (nM) | Reference(s) |

| SKBR3 | Breast Cancer | MMAE | 3.27 ± 0.42 | [2] |

| HEK293 | Kidney Cancer | MMAE | 4.24 ± 0.37 | [2] |

| BxPC-3 | Pancreatic Cancer | MMAE | 0.97 ± 0.10 | [7] |

| PSN-1 | Pancreatic Cancer | MMAE | 0.99 ± 0.09 | [7] |

| Capan-1 | Pancreatic Cancer | MMAE | 1.10 ± 0.44 | [7] |

| Panc-1 | Pancreatic Cancer | MMAE | 1.16 ± 0.49 | [7] |

| Jurkat | T-cell Leukemia | MMAF | 450 | [14] |

| SKBR3 | Breast Cancer | MMAF | 83 | [14] |

| Karpas 299 | Anaplastic Large Cell Lymphoma | MMAE | Potent (exact value not specified) | [15] |

| Karpas 299 | Anaplastic Large Cell Lymphoma | MMAF | Potent (exact value not specified) | [15] |

Experimental Protocols

Cytotoxicity Assay (MTT/AlamarBlue)

Objective: To determine the in vitro cytotoxicity of auristatin derivatives on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^4 cells per well and incubate overnight to allow for cell attachment.[2][10]

-

Drug Treatment: Prepare serial dilutions of the auristatin derivative (e.g., MMAE or MMAF) in culture medium. Remove the existing medium from the wells and add the drug-containing medium. Include untreated control wells.[2]

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.[2][10]

-

Viability Assessment:

-

MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]

-

AlamarBlue Assay: Add AlamarBlue reagent to each well and incubate for 1-4 hours. Measure the fluorescence (excitation ~540 nm, emission ~590 nm) using a microplate reader.[10]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value using a suitable software.

Clonogenic Survival Assay

Objective: To assess the long-term reproductive viability of cells after treatment with an auristatin derivative.

Methodology:

-

Cell Seeding: Prepare a single-cell suspension and seed a known number of cells (e.g., 500-2500 cells) into 6-well plates or petri dishes. The number of cells seeded may need to be adjusted based on the expected toxicity of the treatment.[16]

-

Treatment: Allow the cells to attach overnight, then treat with the desired concentrations of the auristatin derivative for a specified duration.[17]

-

Incubation: After treatment, replace the drug-containing medium with fresh medium and incubate the plates for 7-14 days to allow for colony formation.[17] A colony is typically defined as a cluster of at least 50 cells.[18]

-

Fixation and Staining:

-

Colony Counting: Count the number of colonies in each well or dish.

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) using the following formulas:

-

PE = (Number of colonies formed / Number of cells seeded) x 100

-

SF = PE of treated sample / PE of control sample

-

γH2AX Immunofluorescence Staining

Objective: To detect DNA double-strand breaks (DSBs) as an indicator of drug-induced DNA damage.

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips or in chamber slides. Treat the cells with the auristatin derivative for the desired time.

-

Fixation: Fix the cells with a solution like 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[5]

-

Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.[5]

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 1% BSA and 0.1% Triton X-100) for at least 30 minutes.[5]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX (phosphorylated H2AX at Ser139) diluted in the blocking buffer. Incubation can be done for 1 hour at room temperature or overnight at 4°C.[5]

-

Washing: Wash the cells several times with PBS to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG). Protect from light.

-

Counterstaining and Mounting: Wash the cells again and counterstain the nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize and capture images of the cells using a fluorescence microscope. γH2AX will appear as distinct foci within the nucleus.

-

Quantification: Count the number of γH2AX foci per cell to quantify the level of DNA damage.

Experimental and Developmental Workflows

The development of auristatin-based ADCs involves a multi-step process, from initial design and synthesis to preclinical evaluation.

ADC Development Workflow

Caption: A typical workflow for the development of an auristatin-based ADC.

Conclusion

Auristatin derivatives, particularly MMAE and MMAF, are powerful cytotoxic agents that have become integral to the success of antibody-drug conjugates in cancer therapy. Their well-defined mechanism of action, involving the disruption of microtubule dynamics and induction of apoptosis, provides a solid foundation for their therapeutic application. The ability to tailor the properties of ADCs by selecting different auristatin payloads and linker technologies allows for the development of highly specific and effective anti-cancer agents. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate and harness the potential of these remarkable compounds in the ongoing fight against cancer.

References

- 1. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 2. scispace.com [scispace.com]

- 3. aacrjournals.org [aacrjournals.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Bombesin-Tethered Reactive Oxygen Species (ROS)-Responsive Nanoparticles for Monomethyl Auristatin F (MMAF) Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PEG4-aminooxy-MMAF (CAS Number: 1415246-35-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEG4-aminooxy-MMAF, with CAS number 1415246-35-3, is a drug-linker conjugate integral to the development of next-generation antibody-drug conjugates (ADCs). This molecule incorporates the potent anti-mitotic agent Monomethyl Auristatin F (MMAF) and a hydrophilic tetraethylene glycol (PEG4) spacer, functionalized with a terminal aminooxy group. This unique design allows for the site-specific conjugation of MMAF to antibodies, primarily through oxime ligation with an aldehyde or ketone group on the antibody. The resulting ADCs benefit from a defined drug-to-antibody ratio (DAR) and improved pharmacokinetic properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, the mechanism of action of its cytotoxic payload, and detailed experimental protocols relevant to its application in ADC development.

Introduction

Antibody-drug conjugates are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the high potency of cytotoxic agents. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC. This compound is a state-of-the-art linker-payload combination designed for site-specific conjugation, a strategy that overcomes the heterogeneity of traditional ADC production methods.[1]

The MMAF payload is a synthetic analog of the natural product dolastatin 10 and a potent inhibitor of tubulin polymerization.[2] Its inclusion in ADCs leads to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells.[3] The PEG4 linker enhances the hydrophilicity of the molecule, which can improve the solubility and pharmacokinetic profile of the resulting ADC. The terminal aminooxy group provides a bio-orthogonal handle for covalent attachment to an antibody, typically through the formation of a stable oxime bond.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1415246-35-3 | [4] |

| Synonyms | Amberstatin; AS269 | [4] |

| Molecular Formula | C₄₇H₈₂N₆O₁₂ | [4] |

| Molecular Weight | 923.19 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in DMSO | [4] |

| Storage | Store at -20°C, protect from light. Unstable in solution, prepare freshly. | [4] |

Mechanism of Action of the MMAF Payload

The cytotoxic activity of ADCs constructed with this compound is attributed to the MMAF payload. MMAF exerts its potent anti-cancer effect by disrupting the cellular microtubule network.

Inhibition of Tubulin Polymerization

MMAF is a potent inhibitor of tubulin polymerization.[5] It binds to the α/β-tubulin heterodimer, preventing its assembly into microtubules. This disruption of microtubule dynamics is critical for several cellular processes, most notably mitosis.[6]

Cell Cycle Arrest and Apoptosis

The inhibition of microtubule formation by MMAF leads to the arrest of the cell cycle in the G2/M phase.[3] Without a functional mitotic spindle, the cell cannot properly segregate its chromosomes, triggering a cascade of events that ultimately leads to programmed cell death, or apoptosis.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the use of this compound in ADC development.

Site-Specific Antibody Conjugation via Oxime Ligation

This protocol describes a general method for the site-specific conjugation of this compound to an antibody containing an aldehyde or ketone group.

Materials:

-

Antibody with an engineered aldehyde or ketone tag

-

This compound

-

Aniline (catalyst)

-

Phosphate-buffered saline (PBS), pH 6.5-7.0

-

Amicon Ultra centrifugal filter units (or similar for buffer exchange)

-

HPLC system for analysis

Procedure:

-

Antibody Preparation: Prepare the antibody solution in PBS at a concentration of 1-10 mg/mL.

-

Reagent Preparation: Prepare a stock solution of this compound in DMSO. Prepare a fresh stock solution of aniline in an appropriate solvent.

-

Conjugation Reaction:

-

To the antibody solution, add a 5-10 molar excess of this compound from the DMSO stock solution.

-

Add aniline to a final concentration of 10-20 mM.

-

Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle agitation.

-

-

Purification:

-

Remove unreacted this compound and other small molecules by buffer exchange using centrifugal filter units. Wash the ADC with PBS multiple times.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC or UV-Vis spectroscopy.

-

Confirm the integrity and purity of the ADC using SDS-PAGE and size exclusion chromatography (SEC)-HPLC.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic potential of an ADC constructed with this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

ADC solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC in complete cell culture medium. Replace the medium in the wells with the ADC dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest ADC concentration) and a no-treatment control.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control. Plot the viability against the ADC concentration and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

Logical Workflow for ADC Development

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP3151865B1 - Site-specific conjugation of linker drugs to antibodies and resulting adcs - Google Patents [patents.google.com]

- 4. ADC Therapeutics Doses First Patient in a Phase I Clinical Trial of ADCT-502 in Patients with Advanced Solid Tumors with HER2 Expression – ADC Therapeutics [ir.adctherapeutics.com]

- 5. ADCT-502 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. adcreview.com [adcreview.com]

The Theoretical Framework for PEG4-aminooxy-MMAF in Advanced Antibody-Drug Conjugates

A Technical Guide for Drug Development Professionals

The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), sophisticated biopharmaceuticals engineered to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the interplay of its three core components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker that connects them. This technical guide provides an in-depth exploration of the theoretical basis, practical application, and experimental evaluation of a specific and highly promising linker-payload combination: PEG4-aminooxy-MMAF. This system leverages a polyethylene glycol (PEG) spacer for improved pharmacokinetics, a precise aminooxy conjugation method for homogeneity, and the potent tubulin inhibitor monomethyl auristatin F (MMAF) as the cytotoxic warhead.

Core Components: A Synergistic Triad

The this compound system is a meticulously designed combination where each component addresses key challenges in ADC development, including stability, homogeneity, and therapeutic index.

The Payload: Monomethyl Auristatin F (MMAF)

MMAF is a synthetic and highly potent antineoplastic agent derived from the natural product dolastatin 10.[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for microtubule formation and mitotic spindle assembly.[3][4][5] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[6][7]

A key characteristic of MMAF is the presence of a charged C-terminal phenylalanine residue.[1][8] This feature makes MMAF less membrane-permeable compared to its close analog, monomethyl auristatin E (MMAE).[2] Consequently, ADCs utilizing MMAF often exhibit a reduced "bystander effect," meaning the cytotoxic payload is less likely to diffuse out of the target cancer cell and kill neighboring, potentially healthy, cells. This property can contribute to a more favorable safety profile.

The Linker: PEG4 and Aminooxy Chemistry

The linker is a critical determinant of an ADC's stability, pharmacokinetics, and mechanism of payload release. The PEG4-aminooxy linker addresses these aspects through two key features:

-

Polyethylene Glycol (PEG4) Spacer: The inclusion of a short, discrete polyethylene glycol chain with four repeating units (PEG4) offers several advantages. PEGylation is known to enhance the hydrophilicity of ADCs, which can improve solubility, reduce aggregation, and decrease immunogenicity.[7][9] This modification can also prolong the ADC's circulation half-life and improve its overall pharmacokinetic profile.[7][9] The PEG4 spacer creates a protective hydrophilic shield around the hydrophobic payload, contributing to the overall stability of the ADC in circulation.[2]

-

Aminooxy Conjugation: This method falls under the umbrella of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[10] The aminooxy group (-O-NH2) on the linker reacts specifically with an aldehyde or ketone group on the antibody to form a stable oxime bond (-O-N=C).[11][12] This allows for site-specific conjugation, a significant advancement over earlier, stochastic methods that targeted lysine or cysteine residues, resulting in heterogeneous ADC mixtures.

For site-specific conjugation to native antibodies, aldehyde groups can be generated by the mild oxidation of the carbohydrate moieties (glycans) naturally present in the Fc region of the antibody, using an oxidizing agent like sodium periodate.[7] This process is advantageous as it targets a region of the antibody distant from the antigen-binding sites, thus preserving the antibody's targeting function. The result is a homogeneous ADC population with a defined drug-to-antibody ratio (DAR), which is crucial for consistent manufacturing and predictable clinical performance.

Preclinical and Clinical Data of an Exemplary ADC: ARX788

The theoretical advantages of the this compound system are borne out in the preclinical and clinical data of ARX788, an investigational ADC targeting HER2-positive cancers. ARX788 comprises a humanized anti-HER2 mAb site-specifically conjugated to a payload termed AS269, which is a this compound derivative.[3][13][14] The conjugation is achieved via an engineered para-acetyl phenylalanine (pAF) non-natural amino acid, which provides the ketone group for the oxime ligation.[3][11][15]

Quantitative In Vitro and In Vivo Efficacy Data

Preclinical studies have demonstrated the potent and selective activity of ARX788 in various cancer models.

| Parameter | Cell Line/Model | ARX788 | Comparator (T-DM1) | Reference |

| In Vitro IC50 | NCI-N87 (HER2-high gastric) | Potent activity | Less potent | [1] |

| JIMT-1 (HER2-low breast) | Superior activity | Less active | [1] | |

| In Vivo Tumor Growth Inhibition | NCI-N87 Xenograft | Significant inhibition | Outperformed by ARX788 | [1][8] |

| JIMT-1 Xenograft | Significant inhibition | Outperformed by ARX788 | [1][8] | |

| T-DM1 Resistant PDX Model | Strong antitumor activity | Ineffective | [1] |

Clinical Efficacy in HER2-Positive Metastatic Breast Cancer

Phase 1 clinical trial data for ARX788 in heavily pretreated patients with HER2-positive metastatic breast cancer have shown promising results.[3][15][16]

| Clinical Endpoint (at 1.5 mg/kg Q3W) | Value | 95% Confidence Interval | Reference |

| Objective Response Rate (ORR) | 65.5% (19/29 patients) | 45.7% - 82.1% | [3][16] |

| Disease Control Rate (DCR) | 100% | 81.2% - 100% | [3][16] |

| Median Progression-Free Survival (PFS) | 17.02 months | 10.09 months - Not Reached | [3][16] |

Pharmacokinetic Profile

The site-specific conjugation and stable linker of ARX788 contribute to a favorable pharmacokinetic profile.

| Pharmacokinetic Parameter | Species | Value | Reference |

| ADC Half-life | Mice | ~12.5 days | [1][4] |

| ADC Half-life (at 1.5 mg/kg) | Humans | ~100 hours | [15] |

| Free Payload (pAF-AS269) Exposure (Cmax) | Humans | ~0.1% of total ADC (molar basis) | [15] |

These data highlight the high stability of the ADC in circulation, with minimal premature release of the cytotoxic payload, which is a key factor in its manageable safety profile.[13][15]

Key Experimental Protocols

The development and evaluation of an ADC with a this compound payload involves a series of well-defined experimental procedures.

Synthesis of this compound (AS269)

The chemical synthesis of this compound is a multi-step process that is often proprietary. However, the general approach involves the synthesis of the MMAF core structure, followed by its functionalization with the PEG4-aminooxy linker. The synthesis of auristatin derivatives and their conjugation to linkers are described in the patent literature.[3] In practice, for research and development, this linker-payload is often procured from specialized chemical suppliers.[17]

Site-Specific Antibody Conjugation via Aminooxy Chemistry

This protocol outlines the generation of aldehyde groups on the antibody's glycans and subsequent conjugation with the aminooxy-functionalized linker-payload.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Sodium periodate (NaIO4) solution

-

Reaction buffer (e.g., sodium acetate buffer, pH 5.5)

-

Quenching solution (e.g., ethylene glycol)

-

This compound dissolved in a compatible solvent (e.g., DMSO)

-

Aniline (optional, as a catalyst)

-

Purification system (e.g., size-exclusion chromatography)

Protocol:

-

Antibody Preparation: Prepare the antibody solution to a concentration of 3-15 mg/mL in PBS.

-

Antibody Oxidation:

-

Add reaction buffer and NaIO4 solution to the antibody solution.

-

Incubate for 10-30 minutes at room temperature or on ice, protected from light.

-

Quench the reaction by adding ethylene glycol and incubate for an additional 10 minutes.

-

-

Conjugation Reaction:

-

Add a molar excess of the this compound solution to the oxidized antibody.

-

(Optional) Add aniline to catalyze the oxime ligation.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle shaking, protected from light.

-

-

Purification:

-

Purify the resulting ADC from unreacted linker-payload and other reagents using size-exclusion chromatography or another suitable purification method.

-

-

Characterization:

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill target cancer cells.

Materials:

-

Target (antigen-positive) and control (antigen-negative) cancer cell lines

-

Cell culture medium and supplements

-

96-well plates

-

ADC and control antibodies

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., SDS-HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

-

Incubation: Incubate the plate for 72-96 hours, as auristatins induce delayed cell killing linked to cell cycle arrest.

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals in viable cells.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (the concentration of ADC that inhibits cell growth by 50%).

Visualizing the Mechanisms and Workflows

MMAF Signaling Pathway

MMAF, upon release inside the cancer cell, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

MMAF Mechanism of Action

ADC Development and Evaluation Workflow

The development of an ADC using this compound follows a structured workflow from initial design to in vivo testing.

ADC Development Workflow

Conclusion

The this compound linker-payload system represents a significant advancement in the field of antibody-drug conjugates. By combining the pharmacokinetic benefits of a PEG spacer, the homogeneity and stability afforded by site-specific aminooxy conjugation, and the potent, targeted cytotoxicity of MMAF, this system offers a robust platform for the development of next-generation ADCs. The compelling preclinical and clinical data for ARX788 underscore the therapeutic potential of this approach. As our understanding of the intricate interplay between each component of an ADC deepens, the rational design of linker-payload systems like this compound will continue to be a cornerstone of developing safer and more effective cancer therapies.

References

- 1. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abeomics.com [abeomics.com]

- 3. WO2017165851A1 - Process for the preparation of pegylated drug-linkers and intermediates thereof - Google Patents [patents.google.com]

- 4. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 8. The Impact of Conjugation Mode and Site on Tubulysin Antibody-Drug-Conjugate Efficacy and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ADC Conjugation Technologies | AxisPharm [axispharm.com]

- 12. Anti-ERBB2-Amberstatin ADC-3 - Creative Biolabs [creative-biolabs.com]

- 13. researchgate.net [researchgate.net]

- 14. ambrx.com [ambrx.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Phase I Trial of a Novel Anti-HER2 Antibody-Drug Conjugate, ARX788, for the Treatment of HER2-Positive Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. gog.org [gog.org]

Methodological & Application

Application Notes and Protocols for the Conjugation of PEG4-aminooxy-MMAF to an Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities. The conjugation of PEG4-aminooxy-MMAF to an antibody is a sophisticated process that results in a stable and effective ADC.

This protocol details a site-specific conjugation strategy involving the generation of aldehyde groups on the antibody's glycan domains, followed by oxime ligation with the aminooxy-functionalized PEG4-MMAF linker-drug. This method offers precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous ADC product with predictable pharmacological properties.

Monomethyl auristatin F (MMAF) is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. The polyethylene glycol (PEG) linker (PEG4) enhances the solubility and pharmacokinetic properties of the ADC. The aminooxy group on the linker reacts specifically with aldehyde or ketone functionalities to form a stable oxime bond.

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the conjugation of this compound to an antibody.

Site-Specific Antibody Modification: Periodate Oxidation of Glycans

This protocol describes the generation of aldehyde groups on the antibody's N-linked glycans for subsequent conjugation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Sodium periodate (NaIO4)

-

Propylene glycol

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

-

Reaction buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5

Procedure:

-

Buffer Exchange: Equilibrate the antibody into the reaction buffer using a desalting column according to the manufacturer's instructions. Adjust the antibody concentration to 5-10 mg/mL.

-

Periodate Oxidation:

-

Prepare a fresh solution of sodium periodate in the reaction buffer. The final concentration of periodate will depend on the desired level of oxidation, but a starting point of 1-10 mM is recommended.[1]

-

Add the sodium periodate solution to the antibody solution.

-

Incubate the reaction mixture in the dark at 4°C for 30-60 minutes. The reaction time can be varied to control the number of aldehyde groups generated.[2]

-

-

Quenching the Reaction:

-

Add propylene glycol to a final concentration of 20 mM to quench the excess periodate.

-

Incubate for 10 minutes at 4°C.

-

-

Purification of Oxidized Antibody:

-

Immediately purify the oxidized antibody from the reaction components using a desalting column equilibrated with conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5).

-

Determine the concentration of the purified oxidized antibody using a spectrophotometer at 280 nm.

-

Conjugation of this compound via Oxime Ligation

This protocol details the reaction between the aldehyde-modified antibody and the aminooxy-functionalized drug-linker.

Materials:

-

Oxidized monoclonal antibody

-

This compound

-

Aniline (catalyst)

-

Conjugation buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5

-

Quenching buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A chromatography)

Procedure:

-

Prepare this compound Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM.

-

Conjugation Reaction:

-

In a reaction vessel, add the purified oxidized antibody.

-

Add the this compound solution to the antibody solution to achieve a desired molar excess (e.g., 10-30 fold excess of the drug-linker over the antibody).[3]

-

Add aniline to a final concentration of 10-20 mM to catalyze the reaction.

-

Gently mix and incubate the reaction at room temperature (20-25°C) for 12-24 hours. The reaction can be monitored by LC-MS to determine the optimal reaction time.[1]

-

-

Quenching the Reaction (Optional): The reaction can be quenched by adding a quenching buffer, although purification is typically sufficient.

-

Purification of the ADC:

-

Purify the resulting ADC from unreacted drug-linker and other reaction components using a suitable chromatography method such as SEC or Protein A affinity chromatography.

-

The purification should be performed using a buffer suitable for the stability of the ADC (e.g., PBS, pH 7.4).

-

Collect the fractions containing the purified ADC.

-

-

Characterization:

-

Determine the final concentration of the ADC.

-

Proceed with analytical characterization to determine the drug-to-antibody ratio (DAR) and assess the purity and homogeneity of the conjugate.

-

Data Presentation: Quantitative Analysis

The following table summarizes the expected quantitative data from the conjugation of this compound to an antibody using the described site-specific method. The values are representative of typical outcomes for similar aminooxy-based conjugations.

| Parameter | Typical Value | Method of Analysis |

| Antibody Concentration | 5-10 mg/mL | UV-Vis Spectroscopy (A280) |

| Drug-Linker:Antibody Molar Ratio | 10:1 to 30:1 | N/A (Reaction Input) |

| Average Drug-to-Antibody Ratio (DAR) | 1.8 - 2.2 | HIC-HPLC, LC-MS |

| Conjugation Efficiency | > 90% | HIC-HPLC, LC-MS |

| Purity (Monomer Content) | > 95% | Size Exclusion Chromatography (SEC) |

| Residual Free Drug-Linker | < 1% | Reversed-Phase HPLC (RP-HPLC) |

Experimental Protocols for ADC Characterization

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC

HIC separates molecules based on their hydrophobicity. The addition of the hydrophobic MMAF payload increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

Materials and Equipment:

-

HIC HPLC column (e.g., TSKgel Butyl-NPR)

-

HPLC system with a UV detector

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.95

-

Mobile Phase B: 75% 25 mM Sodium Phosphate, pH 6.95 / 25% Isopropanol

-

ADC sample (at ~1 mg/mL)

Procedure:

-

Sample Preparation: Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.

-

HPLC Method:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject 20-50 µg of the ADC sample.

-

Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, etc.).

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

-

Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a precise measurement of the molecular weight of the intact ADC and its subunits, allowing for the confirmation of successful conjugation and determination of the DAR.

Materials and Equipment:

-

LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)

-

Reversed-phase or size-exclusion column suitable for protein analysis

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

ADC sample (at ~1 mg/mL)

Procedure:

-

Sample Preparation: Dilute the ADC sample to 0.1-0.5 mg/mL in Mobile Phase A. For subunit analysis, the ADC can be reduced with a reducing agent like DTT to separate the light and heavy chains.

-

LC-MS Method:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the ADC sample.

-

Elute the ADC using a suitable gradient of Mobile Phase B.

-

Acquire mass spectra in the appropriate mass range for the intact ADC or its subunits.

-

-

Data Analysis:

-

Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species.

-

The mass of the conjugated drug-linker (this compound) can be used to determine the number of conjugated drugs for each species.

-

Calculate the average DAR based on the relative abundance of each species observed in the mass spectrum.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for site-specific conjugation.

Chemical Conjugation Pathway

Caption: Chemical pathway of oxime ligation.

References

- 1. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with PEG4-aminooxy-MMAF

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and in vivo administration of PEG4-aminooxy-MMAF, a potent anti-tubulin agent frequently utilized as a payload in antibody-drug conjugates (ADCs). The following sections detail recommended solvents, preparation methods, and general guidelines for preclinical in vivo studies.

Recommended Solvents and Formulations

The solubility of this compound is critical for its bioavailability and efficacy in in vivo models. Based on available data, several solvent systems are recommended to achieve concentrations suitable for animal studies. It is crucial to prepare these formulations fresh before each use and to ensure the solution is clear and free of precipitation before administration.[1][2][3] The components should be added sequentially as described.

Table 1: Recommended Solvent Formulations for In Vivo Administration of this compound

| Formulation ID | Composition | Achievable Concentration (mg/mL) |

| 1 | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 3.0[2][4] |

| 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 3.0[2][4] |

| 3 | 10% DMSO + 90% Corn Oil | ≥ 2.5[1][4] |

Experimental Protocols

Protocol 1: Preparation of Formulation 1

This protocol describes the preparation of 1 mL of a clear solution of this compound at a concentration of ≥ 3 mg/mL.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween® 80

-

Saline (0.9% sodium chloride in sterile water)

Procedure:

-

Prepare a stock solution of this compound in DMSO at a concentration of 30 mg/mL.[3]

-

In a sterile microcentrifuge tube, add 100 µL of the 30 mg/mL this compound stock solution.

-

Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.

-

Add 50 µL of Tween® 80 and mix until the solution is homogeneous and clear.

-

Add 450 µL of saline to bring the total volume to 1 mL. Mix gently but thoroughly.

-

Visually inspect the final solution for any precipitation or cloudiness. If necessary, gentle warming or sonication can be used to aid dissolution.[2][3] The final solution should be administered immediately.

Protocol 2: Preparation of Formulation 2

This protocol details the preparation of 1 mL of a clear solution of this compound at a concentration of ≥ 3 mg/mL.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD)

-

Saline (0.9% sodium chloride in sterile water)

Procedure:

-

Prepare a 20% (w/v) solution of SBE-β-CD in saline.

-

Prepare a stock solution of this compound in DMSO at a concentration of 30 mg/mL.[3]

-

In a sterile microcentrifuge tube, add 100 µL of the 30 mg/mL this compound stock solution.

-

Add 900 µL of the 20% SBE-β-CD in saline solution.

-

Mix thoroughly until a clear, homogeneous solution is obtained. Administer immediately.

Protocol 3: In Vivo Administration in Mouse Tumor Models

This protocol provides a general workflow for an in vivo efficacy study of an MMAF-containing ADC in a xenograft mouse model. This workflow can be adapted for studies using this compound conjugated to a targeting antibody.

Animal Models:

-

Immunodeficient mice (e.g., NOD-SCID, NSG) are commonly used for xenograft studies.

-

Cell lines expressing the target antigen of the ADC should be used to establish tumors. For example, HER2-positive cell lines like SKBR3 or BT-474 are used for anti-HER2 ADCs.[4]

Procedure:

-

Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

-

Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administration: Administer the formulated this compound ADC, typically via intravenous (i.v.) injection into the tail vein. Dosing volume is usually around 100 µL for a 20g mouse.

-

Monitoring: Monitor tumor volume and body weight of the animals regularly (e.g., twice weekly).

-

Endpoint: The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point.

-

Data Analysis: Analyze tumor growth inhibition and any observed toxicities.

Table 2: Representative In Vivo Study Parameters for MMAF-ADCs

| Parameter | Example Value/Range | Reference(s) |

| Animal Model | Nude mice, SCID mice | [5] |

| Tumor Model | Subcutaneous xenografts (e.g., LOX, Karpas-299) | [5][6] |

| Dosing Route | Intravenous (i.v.) | [6] |

| Dosing Regimen | Single dose or multiple doses (e.g., every 4 days) | [6] |

| Dose Range | 0.25 - 1.0 mg/kg (MMAE-ADC) | [6] |

| Toxicity Monitoring | Body weight, clinical signs, ocular toxicity, thrombocytopenia | [7][8] |

Mechanism of Action of MMAF

Monomethyl auristatin F (MMAF) is a potent antimitotic agent that functions by inhibiting tubulin polymerization.[9][10][11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[7]

Caption: Mechanism of action of a this compound ADC.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for a preclinical in vivo efficacy study of an ADC.

Caption: Preclinical in vivo efficacy study workflow for an ADC.

References

- 1. End-to-End One-Pot Preclinical Immunoaffinity-Liquid Chromatography-Tandem Mass Spectrometry Workflow for Simultaneous Quantitation of Total and Conjugated Antibody Levels of Antibody-Drug Conjugates with Protease-Cleavable Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. urncst.com [urncst.com]

- 4. Preparation and In Vitro and In Vivo Characterization of the Tumor-specific Antigen-derived Peptide as a Potential Candidate for Targeting Human Epidermal Growth Factor Receptor 2-positive Breast Carcinomas | Anticancer Research [ar.iiarjournals.org]